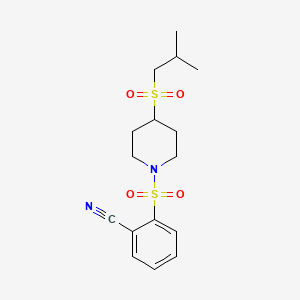

2-((4-(Isobutylsulfonyl)piperidin-1-yl)sulfonyl)benzonitrile

Description

Properties

IUPAC Name |

2-[4-(2-methylpropylsulfonyl)piperidin-1-yl]sulfonylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S2/c1-13(2)12-23(19,20)15-7-9-18(10-8-15)24(21,22)16-6-4-3-5-14(16)11-17/h3-6,13,15H,7-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICYMRPHWUGONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Isobutylsulfonyl)piperidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

Introduction of Isobutylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using isobutylsulfonyl chloride under basic conditions.

Attachment of Benzonitrile Moiety: The final step includes the coupling of the sulfonylated piperidine with a benzonitrile derivative using suitable coupling agents like EDCI or DCC.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Isobutylsulfonyl)piperidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Structural Formula

Medicinal Chemistry

The compound is being investigated for its therapeutic potential in treating various diseases, including:

- Cancer : Preliminary studies suggest that compounds with similar sulfonamide structures exhibit cytotoxic activity against cancer cell lines, indicating that 2-((4-(Isobutylsulfonyl)piperidin-1-yl)sulfonyl)benzonitrile may also possess anticancer properties .

- Neurological Disorders : The compound's ability to interact with specific molecular targets positions it as a candidate for the treatment of neurological conditions, potentially modulating pathways involved in neurodegenerative diseases .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its structural components allow for the synthesis of derivatives that can be tailored for specific applications, including:

- Synthesis of Sulfonamide Derivatives : The sulfonamide functional group is known for enhancing the pharmacological properties of compounds. The ability to modify the piperidine ring and introduce various substituents opens avenues for creating novel therapeutic agents.

Biochemical Probes

The compound is explored as a biochemical probe to study enzyme functions and protein interactions. Its sulfonyl groups may facilitate specific binding interactions with target proteins, enabling researchers to elucidate biological mechanisms at play.

Case Study 1: Anticancer Activity

A study focused on sulfonamide derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer. The findings suggest that modifications to the sulfonamide structure can enhance anticancer activity, supporting further investigation into this compound as a potential anticancer agent .

Case Study 2: Neurological Applications

Research into compounds similar to this compound has indicated potential benefits in treating neurological disorders by modulating neurotransmitter pathways. This highlights the need for further studies to explore its efficacy in clinical settings .

Mechanism of Action

The mechanism of action of 2-((4-(Isobutylsulfonyl)piperidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Pharmaceutical Piperidine Derivatives

The Pharmacopeial Forum describes piperidine-based pharmaceuticals like 4-[4-(4-(diphenylmethylene)-1-piperidinyl)-1-hydroxybutyl]-2,2-dimethyl phenyl acetic acid . Comparisons focus on physicochemical properties:

| Property | Target Compound | Pharmaceutical Piperidine Derivative |

|---|---|---|

| Functional Groups | Sulfonyl, nitrile | Hydroxy, diphenylmethylene, carboxylic acid |

| Polarity | High (sulfonyl, nitrile) | Moderate (hydroxy, carboxylic acid) |

| LogP (Predicted) | Low (hydrophilic) | Higher (lipophilic diphenyl groups) |

| Analytical Methods | Potential HPLC with ion-pairing agents | HPLC using sodium 1-octanesulfonate buffer |

The target compound’s sulfonyl groups likely increase water solubility compared to pharmaceutical analogs, making it less suitable for membrane penetration but advantageous for aqueous-phase reactions .

Sulfonyl-Containing Industrial Intermediates

Sulfonyl compounds like tosyl chloride derivatives share functional groups with the target compound. Key differences include:

| Property | Target Compound | Tosyl Chloride Derivatives |

|---|---|---|

| Reactivity | Moderate (stable sulfonamides) | High (reactive tosyl leaving group) |

| Synthetic Utility | Potential cross-coupling substrate | Sulfonylation agent |

| Stability | High (crystalline sulfonamides) | Moderate (moisture-sensitive) |

The piperidine ring in the target compound may confer conformational rigidity, improving thermal stability in material applications compared to linear sulfonyl intermediates.

Research Implications and Gaps

While direct data on 2-((4-(Isobutylsulfonyl)piperidin-1-yl)sulfonyl)benzonitrile is sparse, structural parallels suggest:

- Electron-Withdrawing Effects : Dual sulfonyl groups could enhance charge transport in organic electronics but reduce luminescence efficiency versus TADF analogs .

- Analytical Challenges : Polar groups may necessitate ion-pairing chromatography, as seen in pharmacopeial methods .

- Synthetic Potential: Piperidine rigidity and sulfonyl reactivity may enable novel cross-coupling pathways.

Further studies using crystallography (e.g., SHELX refinement) and optoelectronic characterization are needed to validate these hypotheses .

Biological Activity

The compound 2-((4-(Isobutylsulfonyl)piperidin-1-yl)sulfonyl)benzonitrile is a sulfonamide derivative featuring a piperidine moiety, which has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C15H20N2O4S2

- Molecular Weight : 364.46 g/mol

The compound features a benzonitrile group linked to a sulfonamide functional group through a piperidine ring, which is substituted with an isobutylsulfonyl moiety. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study conducted on various sulfonamide compounds, including similar structures, showed that they possess activity against a range of bacterial strains. The mechanism is thought to involve inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate synthesis .

Anticancer Properties

Recent studies have explored the anticancer potential of compounds with similar structural features. For instance, derivatives containing piperidine rings have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression . The specific effects of this compound on cancer cells remain to be fully elucidated.

Neuropharmacological Effects

The piperidine moiety is often associated with neuropharmacological activity. Compounds with similar structures have been investigated for their potential as dopamine transporter (DAT) inhibitors. For example, modifications in the piperidine structure have been linked to increased affinity for DAT, which may suggest similar potential for the compound .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with piperidine rings showed enhanced activity compared to their non-piperidine counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the cytotoxic effects of piperidine-containing compounds on human cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability through apoptosis induction. Further research is needed to confirm whether this compound exhibits similar effects .

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Sulfanilamide | Antimicrobial | |

| Piperidine Derivative A | Anticancer | |

| Piperidine Derivative B | Neuropharmacological |

Table 2: Structure-Activity Relationships (SAR)

| Structural Feature | Effect on Activity |

|---|---|

| Presence of Piperidine Ring | Increased DAT affinity |

| Sulfonamide Group | Enhanced antimicrobial action |

| Isobutyl Substitution | Potentially improved potency |

Q & A

Basic: What are the recommended synthetic routes for preparing 2-((4-(isobutylsulfonyl)piperidin-1-yl)sulfonyl)benzonitrile, and what key reagents are involved?

The synthesis typically involves multi-step reactions, including sulfonylation, cyanation, and coupling. Key steps include:

- Sulfonylation : Activation of sulfonic acid groups using thionyl chloride (SOCl₂) to generate reactive sulfonyl chlorides .

- Cyanation : Palladium-catalyzed cyanation (e.g., using K₄[Fe(CN)₆]) to introduce the nitrile group at the benzonitrile moiety .

- Coupling : Piperidine sulfonyl intermediates are coupled with isobutyl sulfonyl groups using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under inert conditions .

Critical Note: Solvent selection (e.g., DMF or pyridine) and temperature control (0–25°C) are crucial to minimize side reactions .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological approaches include:

- X-ray crystallography : Resolve bond lengths and angles (e.g., piperidine ring conformation and sulfonyl group geometry) .

- NMR spectroscopy : Confirm substituent positions via characteristic shifts (e.g., benzonitrile C≡N at ~110 ppm in NMR; piperidine protons at δ 1.4–3.2 ppm in NMR) .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion at m/z 469.12) .

Basic: What purification strategies are optimal for isolating high-purity samples?

- Recrystallization : Use ethanol/water mixtures to exploit differential solubility of sulfonamide intermediates .

- Column chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to separate sulfonyl derivatives .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (pH 4.6) for analytical purity ≥98% .

Advanced: How should researchers address contradictions in biological activity data across studies?

- Dose-response reevaluation : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Target specificity assays : Use kinase profiling panels or receptor-binding studies to rule off-target interactions .

- Meta-analysis : Compare datasets using standardized protocols (e.g., OECD guidelines for in vitro assays) to isolate variability sources .

Advanced: What experimental conditions influence the compound’s stability in biological matrices?

- pH-dependent degradation : Monitor hydrolysis of sulfonyl groups in buffers (pH 5–8) via LC-MS .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation of the piperidine ring .

- Light sensitivity : Store solutions in amber vials to prevent nitrile-to-amide photoconversion .

Advanced: How can researchers evaluate the compound’s interaction with biological targets?

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like G-protein-coupled receptors (GPCRs) .

- Molecular docking : Simulate interactions with sulfonyl-binding pockets (e.g., using AutoDock Vina) .

- Enzyme inhibition assays : Test IC₅₀ values against proteases or kinases using fluorogenic substrates .

Advanced: What methodologies assess environmental fate and ecotoxicological risks?

- Biodegradation studies : Use OECD 301B (modified Sturm test) to evaluate microbial degradation in aqueous systems .

- Bioaccumulation modeling : Estimate logP (calculated ~3.2) and BCF (bioconcentration factor) using EPI Suite .

- Aquatic toxicity : Perform Daphnia magna acute toxicity tests (48-h LC₅₀) .

Advanced: How can synthetic yields be optimized while minimizing byproducts?

- Catalyst screening : Test Pd(OAc)₂ vs. Pd₂(dba)₃ for cyanation efficiency .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) for piperidine sulfonylation .

- Byproduct analysis : Use LC-MS to identify and suppress dimerization products via excess sulfonyl chloride .

Advanced: What mechanistic insights exist for sulfonyl-group reactivity in this compound?

- Nucleophilic substitution : Sulfonyl groups undergo displacement with amines/thiols in polar aprotic solvents (e.g., DMSO at 60°C) .

- Radical stability : ESR studies show sulfonyl radicals form under UV irradiation, affecting photodegradation pathways .

Advanced: What analytical challenges arise in quantifying trace impurities?

- Matrix interference : Use SPE (solid-phase extraction) to isolate the compound from biological samples before LC-MS/MS .

- Isomeric impurities : Differentiate regioisomers via HILIC (hydrophilic interaction chromatography) with charged aerosol detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.